3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol
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Overview
Description
3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol is a heterocyclic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . This compound features a pyridine ring substituted with a methoxy group at the 5-position and a prop-2-yn-1-ol group at the 3-position. It is commonly used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxypyridine.
Alkylation: The 5-methoxypyridine undergoes alkylation with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form 3-(5-methoxypyridin-3-yl)prop-2-yne.
Hydroxylation: The alkyne group is then hydroxylated using a suitable oxidizing agent like osmium tetroxide (OsO4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps of alkylation and hydroxylation, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(5-methoxypyridin-3-yl)prop-2-yn-1-one.
Reduction: Formation of 3-(5-methoxypyridin-3-yl)prop-2-en-1-ol or 3-(5-methoxypyridin-3-yl)propan-1-ol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol: Similar structure with a bromine atom instead of a hydrogen at the 2-position.
3-(5-Dimethoxymethyl-pyridin-3-yl)-prop-2-yn-1-ol: Contains an additional methoxy group at the 5-position.
3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol: Contains chlorine atoms at the 2 and 5 positions.
Uniqueness
3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the prop-2-yn-1-ol moiety allows for versatile chemical modifications and interactions with various molecular targets .
Properties
IUPAC Name |
3-(5-methoxypyridin-3-yl)prop-2-yn-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9-5-8(3-2-4-11)6-10-7-9/h5-7,11H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRHMNFOVSQJHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C#CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640082 |
Source
|
Record name | 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898561-63-2 |
Source
|
Record name | 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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